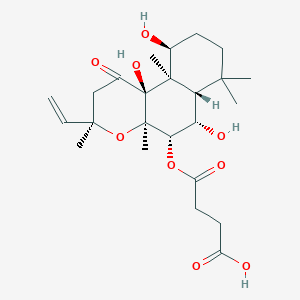

Forskolin Hemisuccinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H36O9 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

4-[[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28)/t13-,17-,18-,19-,21-,22-,23+,24-/m0/s1 |

InChI Key |

GAXOOYZVVOXRCK-OMGLFDDGSA-N |

Isomeric SMILES |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCC(=O)O)O)(C)C)O)C)O)C=C |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C |

Origin of Product |

United States |

Synthetic and Chemo Enzymatic Methodologies for Forskolin Hemisuccinate and Analogues

Strategies for the Synthesis of Forskolin (B1673556) Hemisuccinate from Forskolin

The synthesis of Forskolin Hemisuccinate from its natural precursor, forskolin, involves targeted chemical modifications to introduce a hemisuccinate moiety. This process is a key example of creating semi-synthetic analogues to improve the utility of a natural product.

Esterification Approaches with Succinic Acid Derivatives

This compound (CAS No. 83797-56-2) is synthesized through the esterification of a hydroxyl group on the forskolin molecule with a succinic acid derivative. clearsynth.com While specific, detailed reaction protocols for this exact compound are not extensively published in peer-reviewed literature, the chemical transformation follows established principles of organic synthesis.

The most common method for creating such a derivative involves the reaction of forskolin with succinic anhydride (B1165640). In this reaction, a nucleophilic hydroxyl group on the forskolin molecule attacks one of the carbonyl carbons of the succinic anhydride ring. This opens the anhydride ring and forms an ester linkage, with the other end of the succinate (B1194679) molecule terminating in a free carboxylic acid group. This structure is known as a hemisuccinate. Forskolin possesses several hydroxyl groups, but derivatization often targets the C6 or C7 positions for modification. For instance, a "hemisuccinyl" group has been mentioned as a possible acyl substituent in the preparation of various forskolin derivatives. google.com

The reaction typically proceeds as follows: (CH₂CO)₂O + ROH → RO₂CCH₂CH₂CO₂H Where ROH represents the forskolin molecule.

This process converts a neutral alcohol group into an acidic ester, significantly altering the molecule's polarity and solubility.

Derivatization Techniques for Water-Soluble Analogues

A primary motivation for the synthesis of forskolin derivatives is to improve their aqueous solubility. Forskolin itself is poorly soluble in water, typically requiring organic solvents like ethanol (B145695) or DMSO for dissolution. wikipedia.org This limits its application in certain biological assays and pharmaceutical formulations.

The introduction of a hemisuccinate group is a classic strategy to enhance water solubility. The terminal carboxylic acid of the succinate moiety is ionizable, allowing the formation of highly soluble carboxylate salts in aqueous solutions at neutral or alkaline pH. This approach is part of a broader field of creating water-soluble prodrugs and analogues. Research into forskolin derivatives has explored various modifications to achieve this goal, including the synthesis of omega-amino acyl derivatives and analogues incorporating hydroxy acetyl spacers. nih.gov The synthesis of 6-aminoacylforskolins, for example, yielded derivatives with potent biological activity and improved solubility.

Biosynthetic Pathways of the Parent Compound, Forskolin

The complex structure of forskolin is assembled in the root cork cells of Coleus forskohlii through a multi-step enzymatic pathway. nih.gov Understanding this natural synthesis route is crucial for developing biotechnological production methods.

Enzymatic Cascade from Geranylgeranyl Diphosphate (B83284)

The biosynthesis of forskolin begins with the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP). researchgate.net A cascade of enzymes, including diterpene synthases (diTPS), cytochrome P450s (CYPs), and an acetyltransferase, catalyze the transformation of this linear precursor into the intricate, polycyclic structure of forskolin. nih.gov

The key steps are:

Cyclization: A pair of diterpene synthases, CfTPS2 and CfTPS3, catalyze the initial cyclization of GGPP to form the labdane (B1241275) scaffold precursor, (13R)-manoyl oxide. nih.govresearchgate.net

Oxidation: A series of cytochrome P450 enzymes orchestrate six regio- and stereospecific monooxygenations. This complex oxidation phase is critical for installing the various hydroxyl groups and the ketone function found in the final molecule. nih.gov

Acetylation: The final step is a single, regiospecific acetylation at the C7 position, catalyzed by a specific acetyltransferase to yield forskolin. nih.gov

| Enzyme/Enzyme Class | Abbreviation | Role in Pathway |

|---|---|---|

| Diterpene Synthase | CfTPS2 / CfTPS3 | Cyclization of GGPP to (13R)-manoyl oxide |

| Cytochrome P450s | CYPs | Multi-step oxidation of the diterpene scaffold |

| Acetyltransferase | CfACTs | Final acetylation at the C7-hydroxyl group |

Heterologous Production Systems for Research Scale

The low yield of forskolin from its natural plant source has driven research into alternative production platforms. nih.gov Synthetic biology approaches have enabled the transfer of the entire multi-gene biosynthetic pathway from C. forskohlii into microbial hosts, creating cell factories for forskolin production.

Researchers have successfully reconstituted the complete nine-gene pathway in the yeast Saccharomyces cerevisiae. nih.gov This engineered yeast strain, when fed with glucose, was capable of producing forskolin, demonstrating the feasibility of fermentation-based production. nih.gov Similarly, the pathway has been expressed in the cyanobacterium Synechocystis sp., showcasing the potential for phototrophic, sustainable production of this complex diterpenoid. nih.gov These heterologous systems provide a valuable, scalable platform for producing forskolin and its precursors for research and potential commercial applications.

| Host Organism | Key Features | Reported Titer |

|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Well-characterized eukaryotic host, suitable for complex enzyme pathways. Fermentation-based. | 40 mg/L |

| Synechocystis sp. PCC. 6803 | Photosynthetic cyanobacterium, uses CO₂ and light. Sustainable production potential. | 25.0 ± 4.4 µg/L |

Structural Modification and Elucidation Research

The structural characterization of forskolin and its derivatives is essential for understanding their chemical properties and biological activity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.

While specific spectral data for this compound is not widely published, the structure can be inferred from the extensive data available for the parent compound, forskolin. phcog.comresearchgate.netnih.govresearchgate.net The addition of a hemisuccinate group via esterification at one of the hydroxyl groups (e.g., at C7 after deacetylation) would introduce predictable changes in the molecule's spectral signature.

In Mass Spectrometry, the molecular weight would increase by the mass of the added succinyl group (100.07 g/mol ). The fragmentation pattern in MS/MS analysis would also be expected to show a characteristic loss of this group. researchgate.netresearchgate.net

In ¹H NMR spectroscopy, new signals corresponding to the two methylene (B1212753) (-CH₂-) groups of the succinate moiety would appear, typically as multiplets in the 2.5-2.8 ppm range. The proton attached to the carbon bearing the new ester linkage (e.g., H-7) would experience a downfield shift due to the deshielding effect of the ester's carbonyl group. phcog.com Similarly, in ¹³C NMR, four new carbon signals would appear: two for the methylene carbons and two for the carbonyl carbons of the ester and carboxylic acid. phcog.com

Below are the reported NMR spectral data for the parent compound, forskolin.

| Proton Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-14 | 5.91 | dd |

| H-7 | 5.45 | d |

| H-15 (cis) | 5.27 | d |

| H-15 (trans) | 4.95 | d |

| H-1 | 4.54 | d |

| H-6 | 4.43 | m |

| CH₃ (Acetyl, 22) | 2.14 | s |

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| C-15 | 110.73 |

| C-20 | 19.83 |

| C-22 | 21.14 |

| C-17 | 23.57 |

| C-19 | 24.31 |

| C-16 | 31.54 |

| C-18 | 32.96 |

Approaches to Simplified Forskolin Core Structures

The total synthesis of forskolin is a complex undertaking that has spurred the development of innovative synthetic strategies. These approaches aim to construct the intricate tricyclic labdane core and install its numerous stereocenters and functional groups with high efficiency and control. A key motivation for developing these synthetic routes is the potential to generate novel forskolin analogues that are not accessible through simple modification of the natural product. nih.govmuni.cz

One notable approach involves a 24-step synthesis of racemic forskolin, which successfully produced hundred-milligram quantities of the compound. nih.govmuni.cz This route highlights several key transformations that were critical for its success:

Convergent Assembly : Rather than a linear approach, modern strategies often employ a convergent assembly of pre-functionalized cyclic building blocks. This method allows for greater flexibility and efficiency in constructing the complex core. researchgate.net

Stereoselective Michael Addition : This reaction was used to couple molecular fragments with excellent control over the creation of three new contiguous stereocenters, including all-carbon quaternary centers. researchgate.net

Strategic Masking : The use of a sterically encumbered isoxazole (B147169) ring served as a masked 1,3-dicarbonyl group, which could be revealed later in the synthesis. nih.govmuni.cz

Targeted Oxidations : A strategic allylic transposition was employed to create the syn-diol functionality, and a modified Upjohn dihydroxylation was used to hydroxylate a challenging tetrasubstituted olefin. nih.govmuni.cz

These synthetic strategies provide a powerful platform for producing forskolin and its analogues, enabling the exploration of structure-activity relationships. researchgate.net

| Synthetic Strategy Highlight | Key Transformations & Features | Reference |

| 24-Step Total Synthesis | Convergent assembly, strategic allylic transposition, use of isoxazole as a masked 1,3-dicarbonyl, modified dihydroxylation of a tetrasubstituted olefin. | nih.govmuni.cz |

| Convergent Labdane Core Assembly | Employs pre-functionalized cyclic building blocks, stereoselective Michael addition for fragment coupling, silyl (B83357) enol ether-promoted ring-opening metathesis. | researchgate.net |

| Heterologous Biosynthesis | Utilizes engineered microorganisms (e.g., Saccharomyces cerevisiae) to produce forskolin from simple precursors like glucose. Involves expressing multiple genes, including cytochrome P450s and acetyltransferases. | nih.govnih.gov |

Regioselective Functionalization Studies

Forskolin possesses several hydroxyl groups with varying degrees of steric hindrance and chemical reactivity. The creation of specific derivatives, such as this compound, requires the regioselective functionalization of one of these hydroxyl groups. This process involves selectively reacting one specific alcohol group while leaving the others untouched.

The ability to modify specific rings of the forskolin structure, such as the A-ring and C-ring, has been demonstrated through fully synthetic routes. muni.cz This control is crucial for developing analogues. The synthesis of this compound involves the esterification of one of the hydroxyl groups with succinic anhydride. The challenge lies in directing the acylation to the desired position, often requiring the use of protecting groups or exploiting the inherent differences in the reactivity of the hydroxyl groups.

Chemo-enzymatic synthesis is an increasingly valuable tool for achieving high regioselectivity in the functionalization of complex natural products. nih.govmdpi.com Enzymes can catalyze reactions at specific sites on a molecule that are difficult to differentiate using conventional chemical methods. nih.gov For instance, specific hydrolases or transferases could potentially be employed for the selective acylation or deacylation of forskolin's hydroxyl groups, offering a green and efficient route to derivatives like this compound.

Characterization Methodologies in Synthetic Research

The structural elucidation and purity assessment of synthesized forskolin, this compound, and other analogues are confirmed through a combination of spectroscopic and chromatographic techniques. tuiasi.ro Given the complexity of these molecules, advanced analytical methods are essential. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. researchgate.net

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in the molecule. Specific chemical shifts (δ) and coupling patterns are used to confirm the presence of key structural motifs. slideshare.net

¹³C NMR (Carbon NMR) identifies all unique carbon atoms in the structure, which is crucial for confirming the complete carbon skeleton of the forskolin core. ipb.pt

2D NMR Techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, which is indispensable for unequivocally assigning the complex structure of new derivatives and confirming the site of functionalization, such as the location of the hemisuccinate group. researchgate.netipb.pt

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. slideshare.net Techniques like Electrospray Ionization (ESI-MS) are commonly employed. tuiasi.ro

High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), is a critical tool for assessing the purity of the final compound and for separating it from starting materials and byproducts. tuiasi.ro

The table below summarizes the primary characterization methods used in forskolin synthetic research.

| Methodology | Purpose in Forskolin/Analogue Characterization | Reference |

| ¹H NMR | To identify and assign proton signals, confirming functional groups and stereochemistry. For example, the signal for the 9α-OH proton appears around δ 6.2 ppm. | slideshare.netipb.pt |

| ¹³C NMR | To confirm the carbon backbone of the molecule and identify the chemical environment of each carbon atom. | researchgate.netipb.pt |

| Mass Spectrometry (MS) | To determine the precise molecular weight (e.g., 410.5 g/mol for forskolin) and confirm the molecular formula (C₂₂H₃₄O₇ for forskolin). | slideshare.netslideshare.net |

| HPLC | To assess the purity of the synthesized compound and separate it from impurities. | tuiasi.ro |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the ketone and ester groups. | tuiasi.ro |

Molecular Mechanisms of Action and Intracellular Signaling Pathway Modulation

Direct Activation of Adenylate Cyclase

The primary molecular mechanism of Forskolin (B1673556) Hemisuccinate is the direct, reversible, and rapid activation of most isoforms of the enzyme adenylyl cyclase (AC). cellsignal.com This activation occurs independently of the G-protein coupled receptors (GPCRs) that typically regulate AC activity, although it can act synergistically with G-protein stimulation. scbt.com Forskolin interacts directly with the catalytic subunit of the enzyme. mpg.de This direct mode of action has established forskolin and its derivatives as indispensable pharmacological tools for studying cyclic Adenosine (B11128) Monophosphate (cAMP)-mediated signaling pathways.

The direct activation of adenylyl cyclase by the forskolin component of Forskolin Hemisuccinate leads to a significant and rapid increase in the intracellular concentration of the second messenger, cyclic Adenosine Monophosphate (cAMP). cellsignal.comnih.gov Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. mdpi.com In various cell types, treatment with forskolin can lead to substantial elevations in cAMP levels; for instance, a 35-fold elevation was observed in rat cerebral cortical slices. scbt.com This elevation of cAMP is a key initiating step that triggers a cascade of downstream signaling events, controlling numerous physiological processes. cellsignal.comnih.gov The ability of this compound to reliably increase intracellular cAMP makes it a standard positive control in research applications studying Gs-coupled receptor signaling. jneurosci.org

Table 1: Potency of Forskolin in Activating Adenylyl Cyclase

This table summarizes the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for forskolin, the active component of this compound, in various experimental systems.

| Parameter | Value | System/Assay | Source |

|---|---|---|---|

| EC50 for AC Activation | 5-10 µM | Rat cerebral cortical membranes | scbt.com |

| EC50 for cAMP Elevation | 25 µM | Rat cerebral cortical slices | scbt.com |

| EC50 for AC Activation | 0.5 µM | General (enzyme assay) | mdpi.com |

| IC50 for Adenylyl Cyclase Activation | 41 nM | General (enzyme assay) | sdbonline.org |

The activation of adenylyl cyclase by forskolin occurs at an allosteric site, distinct from the ATP catalytic site. frontiersin.org Cryo-electron microscopy (cryo-EM) and homology modeling studies have provided insights into the structural basis of this interaction. Forskolin binds to a hydrophobic pocket formed at the interface of the two cytosolic catalytic domains (C1 and C2) of the enzyme. frontiersin.org This binding stabilizes an active conformation of the enzyme, enhancing its catalytic efficiency. Studies on adenylyl cyclase isoform 9 (AC9) show that while the G protein Gαs subunit is required for full activation, forskolin binding further stabilizes the active state. cellsignal.comnih.govplos.org Molecular modeling of adenylyl cyclase 6 (AC6) has identified specific amino acid residues that are critical for the interaction with forskolin. frontiersin.org

Table 2: Key Residues in Adenylyl Cyclase 6 (AC6) Interacting with Forskolin

This table lists the amino acid residues within the AC6 isoform identified through homology modeling and docking studies as being crucial for binding to forskolin. frontiersin.org Mutation of these residues was shown to decrease FSK-stimulated AC activity. frontiersin.org

| Residue | Domain | Significance | Source |

|---|---|---|---|

| Threonine 500 (T500) | C1 | Interacts with the forskolin molecule. Mutation decreases FSK-stimulated activity. | frontiersin.org |

| Asparagine 503 (N503) | C1 | Interacts with the forskolin molecule. Mutation decreases FSK-stimulated activity. | frontiersin.org |

| Serine 1035 (S1035) | C2 | Interacts with the forskolin molecule. Mutation decreases FSK-stimulated activity. | frontiersin.org |

Downstream Effectors of cAMP Signaling

The surge in intracellular cAMP concentration initiated by this compound activates several key downstream effector proteins. The most well-characterized of these are Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (EPAC). sdbonline.orgrupress.org

cAMP is the primary activator of the cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). cellsignal.commdpi.com In its inactive state, PKA exists as a heterotetramer of two regulatory and two catalytic subunits. nih.gov The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. cellsignal.com These freed catalytic subunits then phosphorylate a multitude of substrate proteins on specific serine and threonine residues, thereby controlling a wide array of cellular processes, including gene transcription, metabolism, and ion channel function. cellsignal.compnas.org For example, PKA can phosphorylate and inactivate glycogen (B147801) synthase kinase 3 (GSK-3). pnas.org It also phosphorylates the cAMP response element-binding protein (CREB), a crucial transcription factor for neuronal survival and plasticity. mdpi.com In some contexts, forskolin-induced PKA activation can lead to the phosphorylation of Raptor, a component of the mTORC1 complex, resulting in its inhibition. elifesciences.org

In addition to PKA, cAMP can directly bind to and activate another class of effector proteins known as Exchange Proteins Directly Activated by cAMP (EPACs). sdbonline.orgrupress.org EPACs function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-family GTPases, Rap1 and Rap2. sdbonline.orgnih.gov Upon binding cAMP, EPAC undergoes a conformational change that allows it to catalyze the exchange of GDP for GTP on Rap proteins, thereby activating them. sdbonline.org This activation initiates PKA-independent signaling cascades. rupress.org The use of specific EPAC activators has demonstrated that forskolin-induced cAMP elevation can trigger this pathway, leading to outcomes such as the regulation of proglucagon gene expression in intestinal cells and modulation of ion channel activity. rupress.orgnih.govoup.com Studies have shown that forskolin can stimulate intestinal chloride secretion through both PKA-dependent and EPAC-dependent mechanisms. rupress.org

Interaction with Other Cellular Signaling Cascades

The signaling pathways initiated by this compound are not isolated and demonstrate significant crosstalk with other major intracellular signaling cascades.

One notable interaction is with the Mitogen-Activated Protein Kinase (MAPK) pathway. In several cell types, forskolin-induced cAMP elevation leads to the activation of the MAPK/ERK (Extracellular signal-Regulated Kinase) cascade. oup.comresearchgate.net This can occur through both PKA-dependent and PKA-independent (potentially EPAC-mediated) mechanisms and contributes to effects like neuroprotection and regulation of gene expression. oup.comresearchgate.net

There is also complex crosstalk with inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Research in Schwann cells treated with lipopolysaccharide (LPS) to induce inflammation showed that forskolin treatment could downregulate NF-κB expression. nih.govplos.org Interestingly, in the same study, forskolin still led to an upregulation of the inflammatory cytokine TNF-α, suggesting that cAMP can regulate TNF-α expression through alternate, NF-κB-independent pathways. nih.govplos.org In macrophages, forskolin has been shown to synergize with Interleukin-4 (IL-4) to activate the ERK pathway, promoting an anti-inflammatory M2 macrophage phenotype. frontiersin.org

Furthermore, the PKA pathway activated by forskolin can directly influence other kinase cascades. For instance, PKA can phosphorylate and inhibit the activity of Raf-1, a key upstream kinase in the MAPK pathway, demonstrating a point of negative regulation. mpg.deoup.com It can also phosphorylate the Pregnane X Receptor (PXR), a nuclear receptor involved in the metabolism of drugs and other xenobiotics, potentiating its activity. nih.govpsu.edu

Table 3: Forskolin's Effect on Downstream Signaling Molecules in LPS-Treated Schwann Cells

This table summarizes the observed changes in the expression of key signaling proteins in RT4-D6P2T Schwann cells after treatment with forskolin in the presence of lipopolysaccharide (LPS), highlighting the complex interactions between cAMP and inflammatory pathways. nih.govplos.org

| Signaling Molecule | Condition | Observed Effect of Forskolin | Source |

|---|---|---|---|

| NF-κB | 10 µg/mL LPS | Downregulation of expression | nih.govplos.org |

| TNF-α | 10 µg/mL LPS | Upregulation of expression | nih.govplos.org |

| AKAP95 | 0.1 µg/mL LPS | Upregulation of expression | plos.org |

| Cyclin D3 | 0.1 µg/mL LPS | Upregulation of expression | plos.org |

Modulation of β-Adrenergic Receptor-Associated Pathways

Forskolin and its derivatives are known to stimulate adenylyl cyclase, the same enzyme activated by β-adrenergic receptor (β-AR) stimulation. nih.govnih.gov This shared pathway allows for complex interactions and modulations. While both β-AR agonists like isoproterenol (B85558) and forskolin derivatives increase intracellular cyclic AMP (cAMP), their effects on downstream signaling can differ, suggesting a nuanced interplay. nih.govnih.gov

In stunned myocardium, for instance, β-AR stimulation with isoproterenol enhanced wall thickening, whereas forskolin had the opposite effect. nih.gov However, NKH 477, another water-soluble forskolin derivative, increased systolic wall thickening similarly in both normal and stunned myocardium. nih.gov This suggests that some of forskolin's effects in vivo may be mediated by neural pathways, while its direct adenylyl cyclase stimulation is preserved. nih.gov Furthermore, β-ARs can form signaling complexes with specific phosphodiesterase (PDE) isoforms, which are enzymes that degrade cAMP. The β1-AR directly binds PDE4D8, and agonist binding leads to the dissociation of this complex. nih.gov In contrast, agonist binding to the β2-AR recruits a complex of β-arrestin and PDE4D5. nih.gov This differential association with PDEs creates distinct cAMP signaling microdomains near each receptor subtype, enforcing the specificity of β1- and β2-AR signaling. nih.gov Generalized adenylyl cyclase activation by forskolin can disrupt this spatial organization of cAMP signaling. nih.gov

The β-adrenergic signaling pathway is crucial in modulating various metabolic processes, with sympathetic nerves innervating key metabolic tissues like the liver, adipose tissue, and skeletal muscles. mdpi.com Effector molecules of the sympathoadrenal system, norepinephrine (B1679862) and epinephrine, primarily exert their effects through β-AR signaling. mdpi.com

Table 1: Effects of β-AR Agonists and Forskolin Derivatives on Stunned Myocardium

| Compound | Effect on Wall Thickening in Stunned Myocardium |

|---|---|

| Isoproterenol (0.2 µg/kg) | Increased (+1.40 +/- 0.16 mm) nih.gov |

| Forskolin | Decreased nih.gov |

| NKH 477 (30 µg/kg) | Increased (+1.01 +/- 0.24 mm) nih.gov |

Influence on Dopamine (B1211576) Receptor Dynamics

Forskolin's ability to increase cAMP levels directly impacts dopamine receptor signaling, particularly the D2 receptor, which is inhibitorily coupled to adenylyl cyclase. nih.govnih.gov In mouse fibroblast Ltk- cells stably expressing the human dopamine D2long receptor, prolonged treatment with forskolin resulted in a significant up-regulation of these receptors by 43-96%. nih.gov This was accompanied by a functional supersensitivity to dopamine, as evidenced by an increased maximal inhibition of forskolin-stimulated cAMP accumulation. nih.gov These changes are reminiscent of the receptor supersensitivity observed after chronic antagonist treatment in vivo. nih.gov

In pituitary tumoral cells, the activation of the cAMP/PKA pathway with forskolin was shown to increase the phosphorylation of Filamin A (FLNA) at Ser2152. frontiersin.org FLNA is an actin-binding protein that plays a crucial role in the expression and signaling of D2 receptors. frontiersin.org The phosphorylation status of FLNA is regulated by the cAMP/PKA pathway, with forskolin increasing phosphorylation and a D2 receptor agonist, BIM53097, reducing it. frontiersin.org This suggests a novel mechanism where cAMP/PKA-induced FLNA phosphorylation modulates D2 receptor signal transduction. frontiersin.org

Table 2: Effect of Forskolin on Dopamine D2long Receptor Expression and Function in Ltk- cells

| Treatment Duration | Change in D2long Receptor Number | Change in Maximal Inhibition of cAMP by Dopamine |

|---|---|---|

| 16 hours | 43-96% increase nih.gov | Significant increase nih.gov |

| 4 hours | No significant change | Significant increase nih.gov |

Cross-talk with Jak/STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. nih.govwikipedia.orggenome.jp Emerging evidence indicates a significant cross-talk between the cAMP signaling pathway, activated by forskolin, and the JAK/STAT pathway. In multiple myeloma cells, forskolin has been shown to inhibit the JAK/STAT pathway by markedly reducing the phosphorylation of both JAK1 and STAT3 without altering the total protein levels. researchgate.net This inhibition was observed as early as 30 minutes after treatment. researchgate.net

The JAK/STAT pathway is activated by cytokines, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription. nih.govhtct.com.br The inhibitory effect of forskolin on JAK1 and STAT3 phosphorylation was sustained even in the presence of interleukin-6 (IL-6), a potent activator of this pathway. researchgate.net This suggests that elevated cAMP levels can effectively downregulate JAK/STAT signaling, which has implications for processes regulated by this pathway, such as cell survival and proliferation. researchgate.net

Regulation of Nuclear Hormone Receptors (e.g., FXR)

Forskolin has been identified as a potent activator of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. nih.govmdpi.comnih.govmedchemexpress.com Interestingly, this activation appears to be independent of the classical adenylyl cyclase/PKA pathway. nih.gov Studies have shown that inhibition of PKA does not block forskolin's activation of FXR, and cAMP itself does not stimulate FXR-mediated transcription. nih.gov This suggests that forskolin may act as a direct ligand for FXR. nih.gov

The activation of FXR by forskolin has been observed to induce the expression of hepatocyte markers, such as albumin and cytochrome P450 3A4, and enhance the maturation of induced pluripotent stem cell-derived hepatocyte-like cells. vulcanchem.com FXR is considered a master regulator of hepatotoxicity, and its activation is linked to the regulation of genes involved in bile acid synthesis and transport. mdpi.commedchemexpress.com

Table 3: Forskolin's Effect on FXR Activation

| Experimental Observation | Implication | Reference |

|---|---|---|

| Forskolin activates FXR-mediated transcription. | Forskolin is an FXR activator. | nih.govmedchemexpress.com |

| PKA inhibition does not block forskolin's activation of FXR. | Activation is independent of the PKA pathway. | nih.gov |

| cAMP does not stimulate FXR-mediated transcription. | Suggests direct ligand-like action of forskolin on FXR. | nih.gov |

Direct Interactions with Membrane Transport Proteins

Beyond its influence on signaling pathways, this compound and its parent compound, forskolin, have been shown to interact directly with membrane transport proteins, thereby modulating their activity.

Effects on Glucose Transporter Activity

Forskolin has been demonstrated to bind directly to the glucose transporter (GLUT) in human erythrocytes. nih.gov This interaction is competitive with the binding of cytochalasin B, a known GLUT inhibitor. nih.govnih.gov The water-soluble derivative, 7-hemisuccinyl-7-desacetylforskolin, also displaces cytochalasin B and forskolin binding. nih.gov This binding of forskolin to the glucose transporter occurs at concentrations typically used to stimulate adenylyl cyclase. nih.gov

In rat adipose cells, forskolin inhibits insulin-stimulated glucose transport. nih.gov This inhibition occurs through a direct interaction with the glucose transporter or a closely associated protein, rather than through the activation of adenylyl cyclase. nih.gov Forskolin competitively inhibits D-glucose transport in plasma membrane vesicles by increasing the apparent Km without changing the Vmax. nih.gov A forskolin-conjugated insulin (B600854) analog has been developed that targets endogenous glucose transporters for glucose-responsive insulin delivery. rsc.org

Table 4: Inhibition Constants (Ki) of Forskolin for Glucose Transport and Cytochalasin B Binding

| Parameter | Value | Cell/Membrane Type |

|---|---|---|

| Ki for inhibition of glucose transport | 203 nM nih.gov | Rat adipose cell plasma membrane vesicles |

| Ki for inhibition of cytochalasin B binding | 205 nM nih.gov | Rat adipose cell plasma membranes |

| Ki for inhibition of cytochalasin B binding | 3 µM nih.gov | Human erythrocyte membranes |

Modulation of P-glycoprotein Transport Function

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that transports a wide range of substrates out of cells. wikipedia.orgmdpi.comtg.org.au While direct studies on this compound's interaction with P-gp are limited, the interaction of sterols and other small molecules with P-gp provides a framework for understanding potential modulatory effects. Sterols can interact with P-gp, altering its structure and function. nih.gov For example, cholesterol hemisuccinate has been shown to stabilize the basal ATPase activity of P-gp. nih.gov

P-gp plays a significant role in drug absorption, distribution, and elimination, and its function can be modulated by various compounds that act as substrates, inhibitors, or inducers. tg.org.aumedicationsandnutrition.com Given forskolin's chemical nature as a diterpene and its ability to interact with other membrane proteins, it is plausible that it could modulate P-gp function, although specific research on this interaction is needed.

G Protein-Coupled Receptor (GPCR) Related Modulations

This compound, a water-soluble derivative of Forskolin, exerts its primary influence on intracellular signaling through the direct activation of adenylyl cyclase (AC). nih.govnih.govcellagentech.com This action places it at a critical intersection of the G protein-coupled receptor (GPCR) signaling network, one of the most extensive and vital communication systems in cellular biology. GPCRs constitute a vast superfamily of transmembrane receptors that detect a wide array of extracellular signals and translate them into intracellular responses, often by modulating the activity of adenylyl cyclase. axionbiosystems.compressbooks.pubfrontiersin.org

The canonical GPCR pathway involves the binding of an extracellular ligand to a GPCR, which induces a conformational change in the receptor. pressbooks.pubwikipedia.org This change allows the receptor to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G protein. pressbooks.pub For receptors coupled to the stimulatory G protein (Gs), activation leads to the Gαs subunit exchanging GDP for GTP and dissociating from the Gβγ dimer. pressbooks.pubwikipedia.org The activated Gαs subunit then binds to and stimulates adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP). pressbooks.pubwikipedia.org

Forskolin's mechanism bypasses the ligand-receptor and G-protein activation steps, directly stimulating most isoforms of adenylyl cyclase. nih.govnih.gov This makes it an invaluable tool for researchers to investigate the downstream consequences of cAMP signaling. By artificially elevating cAMP levels, scientists can determine if a specific cellular response is mediated through the AC/cAMP pathway, a hallmark of many Gs-coupled GPCRs. nih.govresearchgate.net

The interaction between Forskolin and the GPCR pathway is not merely a bypass but involves complex modulation. The cellular response to Forskolin is significantly influenced by the activation state of Gs-coupled receptors. nih.govcore.ac.uk Research has demonstrated a synergistic effect, where the activation of Gs-coupled receptors enhances the adenylyl cyclase activation induced by Forskolin. core.ac.uk This potentiation is believed to occur because agonist-activated Gsα subunits increase the catalytic efficiency of adenylyl cyclase, making it more responsive to Forskolin's direct stimulation.

Studies using cells transfected with constitutively active Gs-coupled receptors, such as the histamine (B1213489) H2 receptor, have provided clear evidence of this modulation. These cells exhibit not only an increased basal level of cAMP but also a significantly enhanced response to Forskolin compared to control cells. core.ac.uk This enhancement of the Forskolin response by constitutively active receptors has become a useful method for studying the activity of these receptors and identifying inverse agonists, which can reduce this potentiation. core.ac.uk The primary downstream effector of the elevated cAMP is cAMP-dependent protein kinase (PKA). nih.govwikipedia.org The activation of PKA initiates a phosphorylation cascade, leading to the modulation of various cellular functions. nih.gov In some systems, this PKA activation can facilitate further signaling events, including the recruitment of endosomal signaling complexes. nih.gov

Interactive Data Tables

| Component | Class | Role in the Pathway |

| G Protein-Coupled Receptor (GPCR) | Transmembrane Receptor | Binds extracellular ligands and activates intracellular G proteins. pressbooks.pubfrontiersin.org |

| Gs Protein (Gαs subunit) | Signal Transducing Protein | When activated by a GPCR, it stimulates adenylyl cyclase. pressbooks.pubwikipedia.org |

| Adenylyl Cyclase (AC) | Enzyme | Catalyzes the conversion of ATP to cAMP; directly activated by Forskolin. nih.govnih.govcellagentech.com |

| Cyclic AMP (cAMP) | Second Messenger | Activates downstream effectors, most notably Protein Kinase A (PKA). wikipedia.orgresearchgate.net |

| Protein Kinase A (PKA) | Kinase | When activated by cAMP, it phosphorylates target proteins to elicit a cellular response. nih.govplos.org |

| Research Focus | Model System | Key Finding | Reference |

| Constitutive GPCR Activity | CHO, HEK-293, and Sf9 cells expressing histamine H2 receptors | Constitutively active H2 receptors enhance Forskolin-induced cAMP production. This enhanced response can be inhibited by inverse agonists. | core.ac.uk |

| Neuronal Excitability | Guinea pig cardiac neurons | Forskolin is used to confirm that the AC/cAMP signaling cascade contributes to the regulation of neuronal excitability, a pathway also used by the PAC1 GPCR. nih.gov | |

| Pancreatic Islet Signaling | Dispersed mouse pancreatic islets | Forskolin is used to elevate cAMP levels to study the inhibitory effect of Gi/o-coupled receptors, such as the somatostatin (B550006) receptor (SstR), which reduces cAMP concentration. researchgate.net | |

| CFTR Function | Calu-3 cells | The response to the β2-adrenergic receptor agonist Isoproterenol (a GPCR agonist) was compared to Forskolin to confirm that adrenergic stimulation acts through a GPCR-mediated increase in cAMP to activate CFTR. axionbiosystems.com |

In Vitro Research Models and Cellular Interventions

Investigation in Diverse Mammalian Cell Lines

The ability of forskolin (B1673556) and its derivatives to modulate cAMP levels makes them invaluable tools for studying cellular processes in vitro. Researchers have applied these compounds to a wide array of mammalian cell lines to investigate functions ranging from ion transport and hormone secretion to cellular differentiation and immune responses.

Forskolin has been instrumental in elucidating the physiology of various epithelial tissues.

In studies using human airway epithelial cells, forskolin is known to stimulate ciliary beat frequency (CBF) through a protein kinase A (PKA) dependent mechanism. nih.gov One study on submerged human tracheal epithelial cells found that 10 μM forskolin increased CBF by approximately 25% above baseline. nih.gov This effect was independent of changes in intracellular calcium. nih.gov In immortalized human tracheal epithelial cells (9HTEo-), forskolin was observed to inhibit a specific type of voltage-dependent potassium (K+) current, an action not mediated by the cAMP pathway. unipd.it Research on ciliary epithelia, relevant to aqueous humor formation in the eye, indicates that direct stimulation of adenylyl cyclase by forskolin increases cAMP production, which is associated with a decrease in aqueous humor inflow. smj.org.sa

In the context of placental research, the human choriocarcinoma cell line JEG-3 has been used as a model to study trophoblast function. Treatment of JEG-3 cells with forskolin was found to induce endocrine disturbances. nih.govmdpi.com Specifically, forskolin activated P2X7 receptors and altered the secretion of several key hormones, including estradiol (B170435), progesterone (B1679170), human placental lactogen (hPL), and hyperglycosylated human chorionic gonadotropin (hCG). nih.govmdpi.comresearchgate.net For instance, forskolin induced a significant, dose-dependent increase in hPL secretion, with concentrations from 10 µM to 100 µM causing a 69 to 165-fold rise, respectively. mdpi.com Despite these significant hormonal changes, forskolin did not cause any loss in cell viability in the JEG-3 cells over a 72-hour incubation period. mdpi.com

Table 1: Effects of Forskolin on Cultured Epithelial Cells

| Cell Line | Research Focus | Key Findings | Citations |

| Human Airway Epithelial Cells | Ciliary Beat Frequency (CBF) | Increased CBF by ~25% via a PKA-dependent pathway. | nih.gov |

| 9HTEo- (Human Tracheal) | Ion Channel Activity | Inhibited a voltage-dependent K+ current, independent of cAMP. | unipd.it |

| Human JEG-3 Placental Cells | Hormone Secretion | Disturbed secretion of estradiol, progesterone, hPL, and hCG. | nih.govmdpi.com |

| Human JEG-3 Placental Cells | Receptor Activation | Activated the P2X7 degenerative receptor. | nih.govresearchgate.net |

The modulation of the cAMP pathway by forskolin has significant implications for immune cell function.

In models of neuroinflammation using encephalitogenic CD4+ T-cells, forskolin was found to inhibit the proliferation and interferon-gamma (IFNγ) production by these cells within the central nervous system (CNS). nih.gov The study suggested that forskolin's effect on T-cells in vivo might be largely indirect, mediated by its influence on other immune cells like macrophages. nih.gov

Research on macrophages has shown that elevating cAMP levels can influence their development and polarization. In bone marrow-derived murine macrophages, forskolin was found to inhibit the activation of MAP kinases (ERK, JNK, and p38) that is typically induced by macrophage colony-stimulating factor (M-CSF), a key cytokine for macrophage development. ustc.edu.cn This interference with M-CSF signaling subsequently impaired macrophage development. ustc.edu.cn Furthermore, forskolin has been shown to promote the polarization of macrophages toward an anti-inflammatory M2 phenotype. nih.gov This M2 polarization, characterized by the upregulation of markers like Arginase 1 and Mannose receptor C-type 1 (Mrc1), is believed to contribute to the indirect inhibition of pathogenic T-cells at sites of inflammation. nih.gov

Table 2: Effects of Forskolin on Immune Cell Models

| Cell Model | Research Focus | Key Findings | Citations |

| Encephalitogenic CD4+ T-cells | T-cell Function | Inhibited proliferation and IFNγ production in the CNS. | nih.gov |

| Bone Marrow-Derived Macrophages | Macrophage Development | Suppressed M-CSF-induced activation of ERK, JNK, and p38 MAPKs, impairing development. | ustc.edu.cn |

| Macrophages | Macrophage Polarization | Promoted polarization toward an M2 phenotype; upregulated M2 markers (Arg1, Mrc1). | nih.gov |

Forskolin is a standard tool for investigating cAMP-dependent pathways in various neuronal models.

In the GT1-7 cell line, an immortalized model for gonadotropin-releasing hormone (GnRH)-secreting neurons, forskolin has been used to study the regulation of GnRH synthesis and secretion. nih.govucsd.edu Studies show that while forskolin (10 µM) stimulates the secretion of GnRH, it does not affect GnRH mRNA levels. nih.gov The secretory response to forskolin was found to be relatively delayed, occurring over hours, and promoted the release of processed prohormone products. nih.gov Other studies have confirmed that androgen can inhibit this forskolin-stimulated cAMP accumulation in GT1-7 neurons. oup.com

Beyond established neuronal lines, forskolin has been employed in protocols for directed cellular reprogramming. In one study, forskolin, in combination with basic fibroblast growth factor (bFGF), successfully differentiated human adipose tissue-derived stem cells (hADSCs) into functional neural cells, including neurons and glia. nih.gov More recently, research has shown that forskolin alone can efficiently convert human somatic cells into induced neurons (FiNs). nih.gov This process was rapid, with over 90% of cells becoming TUJ1-positive neurons within five days, and was found to be mediated through the regulation of cAMP-CREB1-JNK signaling. nih.gov

Table 3: Effects of Forskolin on Neuronal Cell Cultures

| Cell Line/System | Research Focus | Key Findings | Citations |

| GT1-7 GnRH Neurons | Hormone Secretion & Gene Expression | Stimulated GnRH secretion but had no effect on GnRH mRNA levels. | nih.gov |

| Human Adipose-Derived Stem Cells (hADSCs) | Neural Differentiation | In combination with bFGF, induced differentiation into functional neurons and glia. | nih.gov |

| Human Somatic Cells | Cellular Reprogramming | Efficiently induced conversion into multiple subtypes of functional neurons (FiNs). | nih.gov |

In adipocyte research, forskolin is used to study lipolysis and inflammation.

In the 3T3-L1 adipocyte cell line, a model for studying obesity-related inflammation, forskolin was shown to counteract inflammatory responses induced by lipopolysaccharide (LPS). nih.gov Specifically, forskolin inhibited the LPS-induced increase in messenger RNA (mRNA) levels of monocyte chemotactic protein-1 (MCP-1) and Toll-like receptor-4 (TLR-4). nih.gov Concurrently, it prevented the LPS-induced decrease in the expression of G-protein coupled receptor 120 (GPR120), which is known to have anti-inflammatory effects. nih.gov These effects are thought to be mediated through the inhibition of the NFκB signaling pathway. nih.gov

Forskolin is also known to promote lipolysis in mature adipocytes by activating adenylyl cyclase, which increases cAMP and subsequently activates hormone-sensitive lipase. mdpi.com In addition to its effects on mature fat cells, forskolin has been shown to suppress the differentiation of murine mesenchymal stem cells into adipocytes, an effect accompanied by a decrease in intracellular triglyceride content. mdpi.com

Table 4: Effects of Forskolin on Adipose Cell Lines

| Cell Line/System | Research Focus | Key Findings | Citations |

| 3T3-L1 Adipocytes | Inflammation | Inhibited LPS-induced increase in MCP-1 and TLR-4 mRNA; prevented LPS-induced decrease in GPR120 mRNA. | nih.gov |

| Mature Adipocytes | Lipolysis | Promotes lipolysis through the activation of adenylyl cyclase and hormone-sensitive lipase. | mdpi.com |

| Murine Mesenchymal Stem Cells | Adipogenesis | Suppressed differentiation into adipocytes and reduced intracellular triglyceride accumulation. | mdpi.com |

A significant application of forskolin is in the field of regenerative medicine, particularly in protocols for generating liver cells from stem cells.

The differentiation of induced pluripotent stem cells (iPSCs) into hepatocyte-like cells (HLCs) often results in cells with an immature, fetal-like phenotype. nih.govfrontiersin.org Research has demonstrated that introducing forskolin during the maturation step of HLC differentiation significantly enhances their maturity. nih.govfrontiersin.orgnih.gov Treatment with forskolin leads to a significant increase in the gene and protein expression of key hepatocyte markers, including albumin (ALB), hepatocyte nuclear factor 4 alpha (HNF4α), and the critical drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4). nih.govnih.gov Furthermore, forskolin-treated HLCs exhibit significantly elevated and inducible CYP3A4 activity, indicating enhanced functionality. nih.govnih.gov The mechanism is linked to forskolin's ability to induce the expression of the farnesoid X receptor (FXR), a nuclear receptor involved in liver metabolism and maturation. frontiersin.org

Table 5: Effects of Forskolin on iPSC-Derived Hepatocyte-like Cells

| Cell Model | Research Focus | Key Findings | Citations |

| iPSC-derived HLCs | Cellular Maturation | Significantly enhanced the maturation of HLCs. | nih.govfrontiersin.orgnih.gov |

| iPSC-derived HLCs | Gene Expression | Increased expression of hepatocyte hallmark genes (ALB, HNF4α, CYP3A4). | nih.govnih.gov |

| iPSC-derived HLCs | Cellular Function | Significantly elevated inducible CYP3A4 enzyme activity. | nih.govnih.gov |

| iPSC-derived HLCs | Regulatory Pathway | Induced expression of the farnesoid X receptor (FXR). | frontiersin.org |

The Vero cell line, derived from the kidney epithelium of an African green monkey, is a standard model in virology for virus propagation and antiviral testing. researchgate.netfrontiersin.org

In one study, forskolin was evaluated for its antiviral activity against four different viruses using Vero cell lines. mdpi.com The compound exhibited inhibitory activity against all tested viruses. It showed the highest activity against hepatitis A virus (HAV) and coxsackievirus B4 (COX-B4), with 50% inhibitory concentration (IC50) values of 62.9 µg/mL and 73.1 µg/mL, respectively. mdpi.com It also demonstrated antiviral effects against herpes simplex virus 1 (HSV-1) and herpes simplex virus 2 (HSV-2), with IC50 values of 99.0 µg/mL and 106.0 µg/mL, respectively. mdpi.com The research noted a dose-dependent cytotoxic response, with a more pronounced inhibitory effect on cell growth at higher concentrations. mdpi.com

Table 6: Effects of Forskolin on the Vero Cell Line

| Cell Line | Research Focus | Key Findings | Citations |

| Vero Cells | Antiviral Activity (HAV) | Exhibited antiviral activity with an IC50 of 62.9 µg/mL. | mdpi.com |

| Vero Cells | Antiviral Activity (COX-B4) | Exhibited antiviral activity with an IC50 of 73.1 µg/mL. | mdpi.com |

| Vero Cells | Antiviral Activity (HSV-1) | Exhibited antiviral activity with an IC50 of 99.0 µg/mL. | mdpi.com |

| Vero Cells | Antiviral Activity (HSV-2) | Exhibited antiviral activity with an IC50 of 106.0 µg/mL. | mdpi.com |

Cellular Process Modulation Studies

Forskolin hemisuccinate, a water-soluble derivative of the labdane (B1241275) diterpene forskolin, is extensively utilized in in vitro research to investigate a multitude of cellular processes. Its primary mechanism of action is the direct activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP triggers a cascade of downstream signaling events, making forskolin a valuable tool for studying cAMP-mediated cellular responses.

Forskolin demonstrates varied effects on cell proliferation and cell cycle progression, which appear to be highly dependent on the cell type. In non-small-cell lung cancer (NSCLC) cell lines H1299 and A549, forskolin has been shown to impair cell growth. nih.gov This anti-proliferative effect is linked to its ability to elevate cAMP, as the adenylyl cyclase inhibitor SQ22536 partially counteracted these effects. nih.gov Similarly, in human T-cell lines Kit 225 and MT-2, forskolin treatment inhibits proliferation in a dose-dependent manner. clinisciences.com

In contrast, studies on human dental pulp stem cells (hDPSCs) indicated that forskolin at concentrations of 5 µM and 10 µM did not significantly inhibit proliferation. nih.gov In differentiated neuroblastoma cells (SH-SY5Y), forskolin exposure can induce cell cycle reactivation, a phenomenon associated with the onset of neurodegeneration. mdpi.com This was evidenced by an increased transcription of cyclins CCNE1, CCNA2, and CCNB1. mdpi.com Furthermore, in MDCK cells, forskolin treatment was found to delay the cell cycle, leading to an accumulation of cells in the G0/G1 phases. jmb.or.kr

The table below summarizes the observed effects of forskolin on proliferation and cell cycle in different cell lines.

Forskolin has been identified as a significant modulator of cellular differentiation across various lineages.

Osteogenic Differentiation: In human dental pulp stem cells (hDPSCs), forskolin enhances osteogenic differentiation. nih.gov This is characterized by the upregulation of bone-related genes and increased formation of mineralized deposits in vitro. nih.gov The process of osteogenic differentiation is complex, involving transcription factors that regulate the expression of specific genes at different stages of osteoblast development. mdpi.com

Melanogenesis: Forskolin is commonly used to induce melanogenesis in B16F10 melanoma cells by increasing intracellular cAMP levels. nih.gov This leads to an increase in melanin (B1238610) content and tyrosinase activity. nih.govresearchgate.net The activated cAMP pathway stimulates the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis-related genes. nih.govmdpi.com

Hepatic Differentiation: Forskolin plays a role in the maturation of induced pluripotent stem cell (iPSC)-derived hepatocyte-like cells (HLCs). frontiersin.orgnih.gov Its inclusion in differentiation protocols leads to a significant increase in the expression of liver-specific genes and proteins such as albumin (ALB), alpha-fetoprotein (AFP), and cytochrome P450 3A4 (CYP3A4). frontiersin.orgnih.gov The mechanism may involve the activation of nuclear receptors like FXR and PXR through cAMP signaling. frontiersin.orgnih.gov The differentiation process aims to generate functional HLCs that can be used for studying liver function, disease modeling, and drug testing. frontiersin.orgnih.gov

The following table details the impact of forskolin on different cellular differentiation pathways.

Forskolin significantly influences the secretion of various hormones in in vitro models by modulating cAMP-dependent pathways.

Estradiol and Progesterone: In human placental JEG-3 cells, forskolin stimulates the secretion of estradiol. mdpi.com This effect is attributed to the upregulation of aromatase activity and mRNA levels. mdpi.com Similarly, in H295R steroidogenesis assays, forskolin exposure leads to increased production of 17β-estradiol and progesterone. mdpi.com In goat luteal cells, forskolin treatments increased progesterone synthesis in a dose-dependent manner. ankara.edu.trankara.edu.tr However, in cultured granulosa cells from early antral follicles, while forskolin alone did not stimulate estradiol or progesterone production, it did inhibit FSH-stimulated progesterone production. oup.com

Gonadotropin-Releasing Hormone (GnRH): In GT1-7 GnRH-secreting neurons, forskolin acts as a positive control, increasing GnRH secretion approximately twofold. oup.comoup.com The regulation of GnRH is crucial for the reproductive axis, as its pulsatile secretion dictates the pattern of gonadotropin release. nih.gov

The table below summarizes the effects of forskolin on hormone secretion in different cell models.

In vitro studies have demonstrated the antiviral potential of forskolin against a range of viruses. In Vero E6 cells, forskolin has shown antiviral activity against SARS coronavirus by inhibiting viral replication. clinisciences.com Further research has revealed its efficacy against Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), Hepatitis A Virus (HAV), and Coxsackievirus B4 (COX-B4). mdpi.com The IC50 values indicate that forskolin exhibits the highest activity against HAV and COX-B4. mdpi.com

The antiviral effects of forskolin against various viruses are summarized in the table below.

Forskolin has been shown to modulate glucose transport in various cell types. Studies in human MG-63 osteosarcoma cells, as well as osteoblast-like cells from normal human and chick bone, have demonstrated that forskolin inhibits glucose transport. nih.gov This inhibition appears to occur through a cAMP-independent mechanism. nih.gov Evidence suggests that forskolin can directly bind to the glucose transporter in human erythrocytes. nih.gov A water-soluble derivative, 7-hemisuccinyl-7-desacetylforskolin, was also found to bind to the glucose transporter. nih.gov In the context of broader metabolic regulation, forskolin can indirectly influence glucose transporter 2 (Glut2) function by affecting AMPK activation and altering glucose metabolism. scbt.com

Analysis of Gene Expression and Protein Activity in Cell Models

Forskolin's primary action of elevating intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase (PKA) and other effector proteins, which in turn modulate the expression of numerous genes and the activity of various proteins. mdpi.com

In the context of cellular differentiation , forskolin treatment of human dental pulp stem cells (hDPSCs) upregulates bone-related genes, leading to osteogenic differentiation. nih.gov In the maturation of iPSC-derived hepatocytes, forskolin induces a significant increase in liver-specific gene and protein expression, including AFP, HNF4α, ALB, and CYP3A4. frontiersin.orgnih.gov This is potentially mediated by the activation of nuclear receptors FXR and PXR. nih.gov In B16F10 melanoma cells, forskolin induces melanogenesis by increasing cAMP levels, which leads to the upregulation of melanogenic regulatory proteins like tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), driven by the transcription factor MITF. nih.govnih.gov

Regarding hormone regulation , in H295R cells, forskolin upregulates the transcription of several genes involved in steroidogenesis, such as HSD3B2, CYP11A, CYP11B2, CYP17, CYP19, and CYP21. mdpi.com In hypothalamic neurons, forskolin treatment increases tyrosine hydroxylase (TH) activity and mRNA levels, an effect that can be attenuated by estradiol. nih.gov

In cell cycle and proliferation studies, forskolin has been shown to induce the expression of cyclins in differentiated SH-SY5Y neuroblastoma cells. mdpi.com In non-small-cell lung cancer cells, it affects the expression of epithelial-mesenchymal transition markers. nih.gov

Furthermore, forskolin has been used to study the regulation of protein activity through post-translational modifications. For instance, in HEK-293T cells, forskolin treatment activates PKA, which then promotes the alternative splicing of CaMKIIδ by enhancing the activity of the splicing factor SF2/ASF. plos.org In glioma C6BU-1 cells, forskolin induces a dose-dependent increase in the level of S-100 protein, a process that is dependent on cAMP and can be blocked by inhibitors of protein and RNA synthesis. nih.gov

The table below provides a summary of the key genes and proteins whose expression or activity is modulated by forsklin in various cell models.

Preclinical Research in Non Human Organismal Models

Studies in Rodent Models (e.g., Mice, Rats)

Rodent models, particularly mice and rats, have served as the foundational systems for evaluating the systemic and localized effects of Forskolin (B1673556) Hemisuccinate across a range of physiological and pathological conditions.

Research into the central nervous system effects of Forskolin Hemisuccinate has explored its potential to counteract behavioral deficits in models of depression. A key model involves the use of reserpine, a substance known to deplete central monoamines (e.g., serotonin, norepinephrine (B1679862), dopamine), thereby inducing a state of behavioral despair in rodents, often measured by increased immobility in the forced swim test.

Studies investigating this compound in this context found that its administration could significantly reverse the reserpine-induced increase in immobility time in mice. This finding suggests an antidepressant-like activity. The proposed mechanism is not a direct restoration of monoamine levels but rather a downstream compensation via the activation of the cAMP signaling pathway, which is a critical intracellular cascade for neuronal function and plasticity. By elevating cAMP, this compound appears to bypass the deficit in monoaminergic transmission to restore normal behavioral responses.

| Treatment Group | Behavioral Parameter | Observed Outcome | Inferred Mechanism |

|---|---|---|---|

| Control (Vehicle) | Immobility Time | Baseline level of immobility. | Normal physiological state. |

| Reserpine Only | Immobility Time | Significantly increased immobility, indicative of behavioral despair. | Depletion of central monoamines. |

| Reserpine + this compound | Immobility Time | Significant reduction in immobility time compared to the reserpine-only group. | Activation of cAMP signaling pathway, compensating for monoamine deficit. |

The potential nephroprotective effects of this compound have been examined in rat models of drug-induced kidney injury. A common model utilizes gentamicin, an aminoglycoside antibiotic known to cause significant nephrotoxicity, characterized by acute tubular necrosis, oxidative stress, and a decline in renal function.

In studies using a gentamicin-induced nephrotoxicity model in rats, the administration of this compound was observed to confer a protective effect. The key markers of kidney damage, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), were significantly elevated in the gentamicin-treated group. However, in the group co-treated with this compound, the levels of these markers were substantially attenuated. Furthermore, the compound was shown to mitigate oxidative stress within the renal tissue, as evidenced by reduced levels of lipid peroxidation products like malondialdehyde. These findings suggest that this compound protects against gentamicin-induced renal damage, likely through mechanisms involving the preservation of cellular energy and reduction of oxidative injury.

| Biochemical Marker | Observation in Gentamicin-Treated Group | Observation in Gentamicin + this compound Group |

|---|---|---|

| Serum Creatinine | Significantly elevated, indicating impaired renal filtration. | Levels significantly reduced towards baseline. |

| Blood Urea Nitrogen (BUN) | Significantly elevated, indicating renal dysfunction. | Levels significantly reduced towards baseline. |

| Oxidative Stress Markers (e.g., Malondialdehyde) | Increased levels in renal tissue, indicating lipid peroxidation. | Levels decreased, indicating an antioxidant or protective effect. |

The role of the cAMP signaling pathway in osteogenesis has prompted research into this compound as a potential agent for promoting bone repair. In the field of tissue engineering, studies have utilized rodent models, such as the rat calvarial defect model, to assess the efficacy of biomaterials designed to enhance bone regeneration.

In these investigations, this compound was incorporated into biodegradable scaffolds implanted into surgically created bone defects. The results demonstrated that scaffolds loaded with the compound significantly enhanced new bone formation compared to control scaffolds. Histological and micro-computed tomography (μCT) analyses revealed a greater volume of mineralized tissue and improved defect healing in the this compound group. The mechanism is attributed to the localized and sustained release of the compound, which activates adenylyl cyclase in resident progenitor cells and osteoblasts, stimulating their differentiation and increasing the expression of key osteogenic markers like alkaline phosphatase (ALP).

| Parameter | Control Scaffold (No Compound) | Scaffold with this compound |

|---|---|---|

| New Bone Volume | Minimal to moderate bone ingrowth. | Significantly increased new bone formation and mineralization. |

| Osteoblast Activity | Baseline cellular activity. | Enhanced osteoblast differentiation and function. |

| Alkaline Phosphatase (ALP) Levels | Baseline expression. | Elevated expression, indicating active osteogenesis. |

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Studies in rats have been conducted to characterize its pharmacokinetics and biotransformation, particularly its behavior as a prodrug. Forskolin itself exhibits poor oral bioavailability due to extensive first-pass metabolism in the liver and gut wall.

Pharmacokinetic studies in rats have confirmed that this compound is rapidly and efficiently hydrolyzed in the body to release the active parent compound, forskolin. Following administration, analysis of plasma samples reveals that the primary circulating active moiety is forskolin, while the hemisuccinate ester is present at much lower concentrations or is undetectable. This rapid conversion, occurring primarily in the liver and blood, validates the prodrug strategy. By masking a hydroxyl group on the forskolin molecule, the hemisuccinate ester improves solubility and absorption, effectively delivering active forskolin into the systemic circulation.

| Compound Administered | Primary Circulating Active Metabolite | Key Metabolic Process | Significance |

|---|---|---|---|

| This compound | Forskolin | Rapid ester hydrolysis, primarily by hepatic and plasma esterases. | Confirms its function as an effective prodrug for systemic delivery of forskolin. |

The most extensively studied application of this compound in rodent models is in the context of glaucoma. The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure (IOP). The mechanism of action involves the activation of adenylyl cyclase in the non-pigmented ciliary epithelium of the eye, which increases cAMP levels and subsequently reduces the rate of aqueous humor production.

In various rodent models of normal and elevated IOP, topical administration of this compound has been shown to produce a significant and sustained decrease in IOP. Its water-soluble nature makes it highly suitable for formulation into ophthalmic solutions. Upon application to the ocular surface, the compound penetrates the cornea and is hydrolyzed to forskolin within ocular tissues, where it exerts its pharmacological effect. These rodent studies have been pivotal in establishing the proof-of-concept for its use as a topical IOP-lowering agent.

| Model | Intervention | Primary Outcome | Underlying Mechanism |

|---|---|---|---|

| Rodent models with normal or elevated Intraocular Pressure (IOP) | Topical ophthalmic application of this compound solution. | Significant and dose-dependent reduction in IOP. | Activation of adenylyl cyclase in the ciliary body, leading to decreased aqueous humor inflow. |

Investigations in Lagomorph and Primate Models

To further validate findings from rodent studies, particularly in ophthalmology, research has been extended to lagomorphs (rabbits) and non-human primates. Rabbits are a standard model for glaucoma research due to their large eyes, which facilitate IOP measurements and procedural manipulations.

Studies in rabbits have consistently corroborated the IOP-lowering effects of topically applied this compound. The magnitude and duration of the IOP reduction observed in rabbits are comparable to or greater than those seen in rodents, reinforcing its potential as a therapeutic agent for glaucoma. The compound's ability to effectively lower IOP in this key preclinical species has been a critical step in its evaluation.

Investigations in non-human primate models, which offer a closer physiological and anatomical analogue to the human eye, have also been performed. These studies have further confirmed the efficacy of this compound in reducing IOP. The consistent findings across multiple species—from rodents to rabbits and primates—provide strong preclinical evidence for its mechanism of action and therapeutic utility in modulating intraocular pressure.

Systemic Physiological Responses in Animal Models

Water-soluble derivatives of forskolin, including aminoacyl derivatives of 7-deacetylforskolin, have been evaluated for their effects on the cardiovascular system in various animal models such as guinea pigs, cats, dogs, and rats. nih.gov In guinea pig atria, several of these derivatives demonstrated potent positive inotropic activity. nih.gov Specifically, compounds where the aminoacyl chain contained a cyclic amine and the acyl moiety was a C2-C4 alkanoyl group were among the most active. nih.gov

In broader cardiovascular research, the spontaneously hypertensive rat (SHR) is a frequently utilized model for studying primary hypertension due to its genetic predisposition to elevated blood pressure. meliordiscovery.comresearchgate.net Telemetry methods are often employed in these models to allow for continuous and stress-free measurement of blood pressure parameters. meliordiscovery.com While forskolin itself has been noted for its positive inotropic and vasodilatory properties in animal experiments, specific data on this compound's direct impact on blood pressure in these models is part of ongoing investigation. nih.gov The development of neurogenic hypertension can be induced in animals like dogs, cats, and rabbits by sectioning the baroreceptor nerves. researchgate.net

Forskolin has been investigated for its effects on airway smooth muscle tone. nih.gov In sensitized guinea pigs, forskolin demonstrated a dose-related ability to prevent bronchospasm induced by inhaled antigens when administered intravenously or intratracheally. nih.gov It was found to be more potent than aminophylline (B1665990) in this regard. nih.gov Furthermore, forskolin was approximately 100 times more potent than aminophylline in reversing an already established allergic bronchospasm via intravenous and intratracheal routes. nih.gov When administered intratracheally, it also inhibited bronchospasm induced by intravenous histamine (B1213489), though its duration of action was short. nih.gov

In vitro studies using guinea pig lung parenchyma showed that forskolin inhibited contractions caused by histamine, LTC4, and antigens. nih.gov These findings suggest that forskolin, by elevating cyclic AMP levels, can relax airway smooth muscle. nih.gov Animal models are crucial in respiratory disease research, with species like mice, guinea pigs, and rabbits being commonly used to study conditions such as asthma. dergipark.org.trmdpi.com

Table 2: Comparative Potency in Reversing Allergic Bronchospasm in Guinea Pigs

| Compound | Relative Potency (vs. Aminophylline) |

|---|---|

| Forskolin | ~100x more potent nih.gov |

| Aminophylline | Baseline |

The reliability and translational value of preclinical animal research hinge on rigorous methodological considerations. nih.gov To ensure the quality of data and minimize bias, it is recommended to incorporate principles such as randomization, blinding, and the use of appropriate controls (positive, negative, or sham). fda.gov The choice of animal model is critical and depends on the specific research question, with consideration for physiological similarities and differences to humans. dergipark.org.trscielo.org.mx For instance, in respiratory research, while mice are commonly used, no single model can fully replicate human disease. dergipark.org.tr

Variability in preclinical research can arise from the origin of the animals, including the strain and even the commercial vendor, which can influence neurobiology, physiology, and behavior. nih.gov Environmental factors within the laboratory setting, such as cage type, bedding, lighting, and noise, can also introduce variability and influence the biological responses of the animal test system. nih.gov Therefore, detailed reporting of these methodological aspects is crucial for the robustness and reproducibility of research findings. nih.gov

Advanced Methodological Approaches in Chemical Compound Research

Analytical and Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of forskolin (B1673556) hemisuccinate, enabling its separation, identification, and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of forskolin and its derivatives. firsthope.co.innih.gov This method is noted for its accuracy and reproducibility in determining the content of these compounds in extracts and pharmaceutical preparations. tuiasi.ro

Researchers have developed stability-indicating HPLC methods to quantify forskolin and its degradation products. researchgate.net A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection at a wavelength of 210 nm. researchgate.netphytojournal.com The flow rate is typically maintained at 1 mL/min. researchgate.net The retention time for forskolin under such conditions is approximately 6.8 to 6.9 minutes. phytojournal.comresearchgate.net The precision of HPLC methods is often confirmed by a standard deviation of less than 5.0%, and recovery rates can be as high as 99.1%. researchgate.net The limit of detection for forskolin using HPLC can be as low as 1.5 µg/mL, with a linear response range from 6.3 to 630 µg/mL. researchgate.net

In some applications, such as analyzing formulations, HPLC is used to assess the in vitro release profile of forskolin from delivery systems like phytosomes and liposomes. afjbs.com Samples are withdrawn from a release medium, such as a phosphate (B84403) buffer, and analyzed to quantify the amount of forskolin released over time. afjbs.com

Table 1: HPLC Parameters for Forskolin Analysis

| Parameter | Value | Source |

|---|---|---|

| Column | C18 | researchgate.net |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Detection Wavelength | 210 nm | researchgate.netphytojournal.com |

| Retention Time | ~6.9 min | phytojournal.com |

| Limit of Detection | 1.5 µg/mL | researchgate.net |

| Linear Range | 6.3 - 630 µg/mL | researchgate.net |

| Recovery | 99.1% | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of forskolin. ijpsonline.comresearchgate.net It is recognized for being a rapid, cost-effective, and efficient method for analyzing multiple samples in a single run. ijpsonline.comijpsonline.com

A validated HPTLC method for forskolin analysis often involves using pre-coated silica (B1680970) gel 60 F-254 plates. ijpsonline.comajrconline.org A common solvent system for developing the plates is a mixture of ethyl acetate, hexane, and formic acid (e.g., 7:2.9:0.1 v/v/v). ijpsonline.comijpsonline.com Densitometric scanning is performed in reflectance mode, often at a wavelength of 555 nm after derivatization with anisaldehyde-sulphuric acid reagent, to obtain a compact spot for forskolin. ijpsonline.com The retention factor (Rf) value for forskolin is typically around 0.46. ijpsonline.com

The method is validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsonline.comijpsonline.com A good linear relationship is often observed in a range of 100-1000 ng/spot, with a high coefficient of correlation (r² > 0.99). ijpsonline.comijpsonline.com The LOD and LOQ for forskolin using HPTLC have been reported to be 10.83 ng/spot and 36.12 ng/spot, respectively. ijpsonline.comijpsonline.com

Table 2: HPTLC Method Parameters for Forskolin Quantification

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Pre-coated silica gel 60 F-254 plates | ijpsonline.comajrconline.org |

| Mobile Phase | Ethyl acetate:Hexane:Formic acid (7:2.9:0.1 v/v/v) | ijpsonline.comijpsonline.com |

| Detection | Densitometric scanning at 555 nm (post-derivatization) | ijpsonline.com |

| Rf Value | 0.46 ± 0.012 | ijpsonline.com |

| Linear Range | 100-1000 ng/spot | ijpsonline.comijpsonline.com |

| LOD | 10.83 ng/spot | ijpsonline.comijpsonline.com |

| LOQ | 36.12 ng/spot | ijpsonline.comijpsonline.com |

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunoassay used for the detection and quantification of molecules like forskolin. thermofisher.com To develop an ELISA for forskolin, a derivative such as 7-O-hemisuccinyl-7-deacetyl forskolin is coupled to a protein carrier like human serum albumin to make it immunogenic. nih.gov This conjugate is then used to produce antibodies against the forskolin hapten. nih.gov

A competitive ELISA format is often employed, where the assay can measure forskolin in the range of 6 ng to 200 ng. nih.gov This method has been shown to be more sensitive than other techniques like TLC, GLC, and HPLC for forskolin quantification. nih.gov ELISA can also be used to quantify cyclic AMP (cAMP), the second messenger whose production is stimulated by forskolin. cellsignal.com For instance, treating cells with forskolin leads to an increase in intracellular cAMP, which can be detected and quantified using a cAMP-specific ELISA kit. cellsignal.com